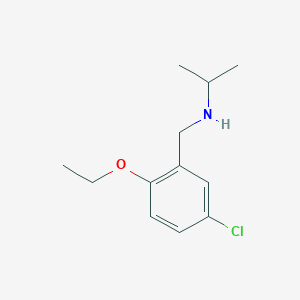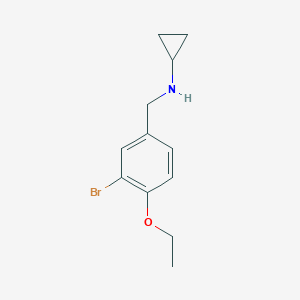![molecular formula C14H21NO3 B275913 5-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-pentanol](/img/structure/B275913.png)
5-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-pentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-pentanol, commonly known as BPAM, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPAM is a chiral compound with a molecular weight of 265.33 g/mol and a chemical formula of C14H21NO3.
科学的研究の応用
BPAM has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. The compound has been found to exhibit potent inhibitory activity against several enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in various physiological processes and are involved in several diseases such as Alzheimer's disease, Parkinson's disease, and depression.
作用機序
The mechanism of action of BPAM involves the inhibition of the target enzyme by binding to its active site. The compound forms a reversible complex with the enzyme, thereby preventing the substrate from binding and inhibiting the enzymatic activity. BPAM has been found to exhibit a high degree of selectivity towards its target enzymes, making it an attractive candidate for drug discovery.
Biochemical and Physiological Effects:
BPAM has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective activities. The compound has been shown to reduce the production of reactive oxygen species and inhibit the release of pro-inflammatory cytokines. In addition, BPAM has been found to protect neuronal cells from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
BPAM has several advantages for lab experiments, including its high degree of selectivity towards its target enzymes, ease of synthesis, and low toxicity. However, the compound has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the compound has a short half-life, which can limit its efficacy in certain applications.
将来の方向性
There are several future directions for the research and development of BPAM. One potential area of focus is the development of BPAM-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the use of BPAM as a tool for chemical biology research, such as the identification of new enzyme targets and the development of new inhibitors. Furthermore, the synthesis of BPAM derivatives with improved solubility and pharmacokinetic properties could enhance the compound's efficacy in various applications.
In conclusion, BPAM is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been found to exhibit potent inhibitory activity against several enzymes and has several biochemical and physiological effects. While BPAM has some limitations, its advantages make it an attractive candidate for drug discovery and chemical biology research. The future directions for BPAM research include the development of BPAM-based drugs, the use of BPAM as a tool for chemical biology research, and the synthesis of BPAM derivatives with improved properties.
合成法
The synthesis of BPAM involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with 1-pentanamine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is a white crystalline powder that is purified using various techniques such as column chromatography, recrystallization, and HPLC.
特性
分子式 |
C14H21NO3 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)pentan-1-ol |
InChI |
InChI=1S/C14H21NO3/c16-7-3-1-2-6-15-11-12-4-5-13-14(10-12)18-9-8-17-13/h4-5,10,15-16H,1-3,6-9,11H2 |
InChIキー |
GZABGFKWWWXTCB-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)CNCCCCCO |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)CNCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine](/img/structure/B275832.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B275833.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B275834.png)
![N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275835.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine](/img/structure/B275838.png)
methanamine](/img/structure/B275839.png)
![N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275842.png)
![[2-Bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B275843.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275844.png)
![N-allyl-N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B275848.png)
![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]propan-1-amine](/img/structure/B275849.png)

![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275854.png)